(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 1203861-83-9
VCID: VC7706730
InChI: InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2/t8-,9-/m0/s1
SMILES: C1C2CNC1CN2C3=CC=CC=C3Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

CAS No.: 1203861-83-9

Cat. No.: VC7706730

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69

* For research use only. Not for human or veterinary use.

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane - 1203861-83-9

Specification

CAS No. 1203861-83-9
Molecular Formula C11H13ClN2
Molecular Weight 208.69
IUPAC Name (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2/t8-,9-/m0/s1
Standard InChI Key XEELTWIZQHEAAZ-IUCAKERBSA-N
SMILES C1C2CNC1CN2C3=CC=CC=C3Cl

Introduction

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. It is characterized by its CAS number, 1951439-34-1, and is part of a broader class of diazabicycloheptanes, which are known for their potential applications in pharmaceutical and chemical research. This compound's specific stereochemistry, indicated by the (1S,4S) notation, suggests it may have distinct biological or chemical properties compared to its stereoisomers.

Synthesis and Preparation

While specific synthesis protocols for (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane are not detailed in the available literature, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the bicyclic core followed by the introduction of the phenyl substituent. Common methods may include asymmetric synthesis techniques to achieve the desired stereochemistry.

Comparison with Related Compounds

Related compounds, such as (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane, have been more extensively studied. These compounds are used in pharmaceutical development and neuroscience research due to their ability to interact with neurotransmitter systems. The difference in the position of the chloro substituent on the phenyl ring can affect the compound's biological activity and chemical properties.

CompoundCAS NumberMolecular FormulaMolecular Weight
(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane1951439-34-1Not specifiedNot specified
(1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr198988-88-4C11H13ClN2208.69

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator